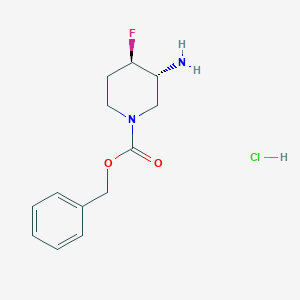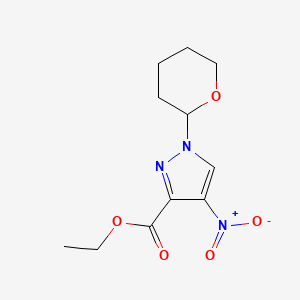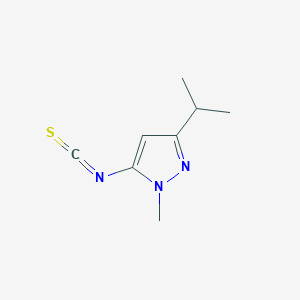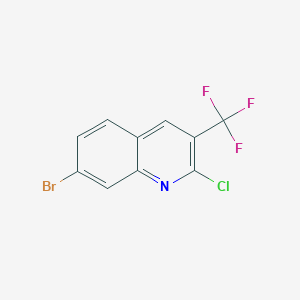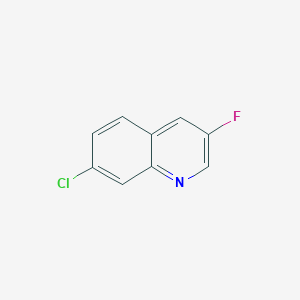
7-Chloro-3-fluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-fluoroquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 3-fluoroaniline with 2-chlorobenzoyl chloride in the presence of a base can yield this compound . Another method involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and cyclization, followed by purification techniques like crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-3-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline oxides, and reduced quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
7-Chloro-3-fluoroquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Chloro-3-fluoroquinoline involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound’s ability to form stable complexes with these enzymes is crucial for its antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Fluoroquinoline: Similar in structure but lacks the chlorine atom, which may affect its biological activity.
3-Chloroquinoline: Lacks the fluorine atom, which can influence its chemical properties and reactivity.
7-Chloroquinoline: Lacks the fluorine atom, affecting its overall activity and applications.
Uniqueness
7-Chloro-3-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical stability, reactivity, and biological activity. This dual substitution makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Eigenschaften
Molekularformel |
C9H5ClFN |
|---|---|
Molekulargewicht |
181.59 g/mol |
IUPAC-Name |
7-chloro-3-fluoroquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H |
InChI-Schlüssel |
JDNSQXAVXYZSPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC=C(C=C21)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


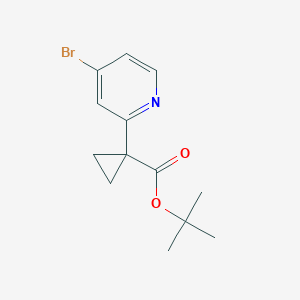

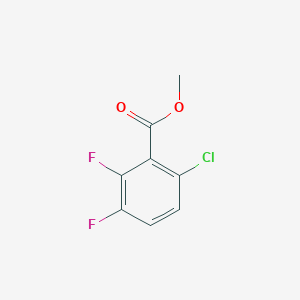
![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)
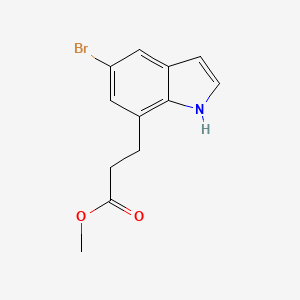

![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)
![6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13907825.png)
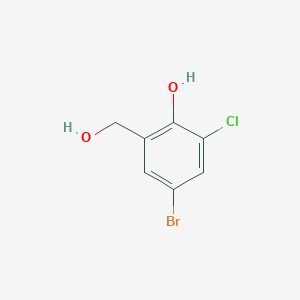
![ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13907839.png)
